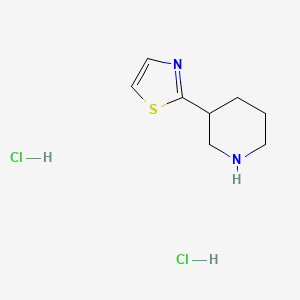

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride

説明

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a thiazole moiety at the 3-position, in its dihydrochloride salt form. This compound is commercially available (CAS: 630121-84-5) with a purity of 95% and a molecular weight of 239.15 g/mol (C₈H₁₄Cl₂N₂S) . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmacological studies .

特性

IUPAC Name |

2-piperidin-3-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXUAUUWVWJSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It has been suggested that the compound may have antimicrobial properties , indicating potential targets within microbial cells.

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.

Result of Action

Given its potential antimicrobial properties , the compound may lead to the inhibition of microbial growth or death of microbial cells.

生物活性

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that underscore its therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C6H12Cl2N4

Molecular Weight : 211.09 g/mol

CAS Number : 1258652-10-6

The compound features a piperidine ring substituted with a thiazole moiety, which is crucial for its biological activity. The presence of the thiazole ring enhances interactions with various biological targets, making it a versatile scaffold in medicinal chemistry.

1. Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds containing thiazole moieties have been tested in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. One study reported that certain thiazole-integrated compounds displayed median effective doses (ED50) significantly lower than standard medications, indicating enhanced potency in seizure protection .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

3. Anticancer Activity

The compound has also demonstrated promising anticancer properties. Thiazole derivatives have been linked to apoptosis induction in cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship analysis indicates that substituents on the thiazole ring can significantly influence cytotoxicity.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to various receptors, affecting neurotransmitter release and neuronal excitability, which is particularly relevant for its anticonvulsant effects.

- Induction of Apoptosis : In cancer cells, the compound can trigger apoptotic pathways, leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

| Compound | Structure | Activity | ED50/IC50 |

|---|---|---|---|

| Compound 1 | Thiazole + Phenyl | Anticonvulsant | ED50 = 18.4 mg/kg |

| Compound 2 | Thiazole + Piperidine | Antimicrobial | N/A |

| Compound 3 | Thiazole + Alkyl Substituent | Anticancer | IC50 < standard drug |

These findings suggest that modifications to the thiazole or piperidine rings can lead to improved efficacy against targeted diseases.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anticonvulsant Efficacy : A study demonstrated that a series of thiazole derivatives showed significant anticonvulsant effects in animal models, providing a foundation for further development as antiepileptic drugs .

- Antimicrobial Research : In vitro assays indicated that this compound exhibited strong activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as a new antimicrobial agent .

科学的研究の応用

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine structures often exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives of thiazole-piperidine hybrids show promising results against various bacterial strains and fungi, suggesting their potential as effective antimicrobial agents .

2.2 Anticonvulsant Properties

Recent investigations have highlighted the anticonvulsant properties of thiazole derivatives. For example, certain thiazole-integrated compounds have shown efficacy in animal models for seizure disorders, with some exhibiting protection indices comparable to established anticonvulsants like ethosuximide . This suggests that 3-(1,3-thiazol-2-yl)piperidine dihydrochloride may also possess similar therapeutic potential.

2.3 Cancer Research

The compound has been evaluated for its anticancer properties. A study indicated that thiazole-pyridine hybrids demonstrated significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells . The presence of electron-withdrawing groups in these compounds often correlates with enhanced anticancer activity, which could be relevant for this compound as well.

Pharmacological Insights

3.1 TRPV Channel Modulation

There is emerging interest in the role of this compound as a modulator of TRPV channels (Transient Receptor Potential Vanilloid channels), particularly TRPV3. This channel is implicated in various physiological processes including pain sensation and inflammation . Compounds that modulate TRPV channels may offer therapeutic benefits for conditions such as dermatitis and chronic pain syndromes.

3.2 Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. For example, thiazole derivatives have been studied for their effects on metabotropic glutamate receptors (mGluRs), which are critical targets in neuropharmacology . This could position this compound as a candidate for further exploration in neurological disorders.

Comparative Data Table

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of thiazole-piperidine hybrids, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions on the thiazole ring enhanced activity against both pathogens significantly.

Case Study 2: Anticonvulsant Efficacy

A series of thiazole derivatives were synthesized and tested in animal models for anticonvulsant activity using the PTZ (Pentylenetetrazol) model. Among these, certain derivatives showed a median effective dose significantly lower than traditional anticonvulsants, suggesting a new avenue for drug development.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Ring Modifications

a. 2-Thiazol-2-yl-piperidine (SS-1860)

- Structure : Thiazole attached at the 2-position of piperidine.

- Molecular Formula : C₈H₁₂N₂S (free base).

- Key Differences : Positional isomerism alters electronic distribution and steric interactions. The 2-substituted analog may exhibit distinct binding affinities in receptor-targeted applications compared to the 3-substituted target compound .

b. 1-(2-Thiazolyl)piperazine Hydrochloride (QB-7579)

- Structure : Piperazine ring (six-membered, two nitrogen atoms) substituted with thiazole.

- Molecular Formula : C₇H₁₁ClN₄S.

- Key Differences : The piperazine ring introduces additional nitrogen atoms, increasing basicity and altering solubility. Piperazine derivatives are often explored for CNS-targeted drugs due to enhanced blood-brain barrier penetration .

c. 4-[(1,3-Thiazol-2-yloxy)methyl]piperidine Hydrochloride ()

- Structure : Thiazole linked via an oxymethyl group to the 4-position of piperidine.

- Molecular Formula : C₉H₁₅ClN₂OS.

Heterocycle Variations

a. 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine Dihydrochloride ()

- Structure : Triazole (three nitrogen atoms) substituted at the 3-position of piperidine.

- Molecular Formula : C₈H₁₆Cl₂N₄.

- Key Differences : The triazole ring offers distinct hydrogen-bonding capabilities and metabolic stability compared to thiazole. This analog’s molecular weight (239.15 g/mol) matches the target compound, but the heterocycle’s electronic properties differ significantly .

b. 1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride ()

- Structure : Benzothiazole (fused benzene-thiazole system) substituted at the 1-position of piperidine, with a carboxylic acid group.

- Molecular Formula : C₁₃H₁₅ClN₂O₂S.

- Key Differences : The benzothiazole moiety enhances aromaticity and lipophilicity, while the carboxylic acid group introduces acidity, affecting solubility and protein binding .

Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

準備方法

Condensation of Dihydrothiazolone Derivatives with Piperidine

Another approach involves the synthesis of dihydrothiazolone intermediates, which are then condensed with piperidine derivatives under alkaline aqueous conditions. For example, dihydrothiazolone compounds soluble in alkaline media can be reacted with piperidine under controlled pH to yield the thiazolyl-piperidine structure. The reaction mixture is then acidified to precipitate the dihydrochloride salt.

- Catalysts: Bifunctional catalysts such as glycine have been used to improve selectivity and yield.

- Solvents: Water or mixed aqueous-organic solvents.

- Temperature: Mild heating (boiling temperature of the solvent) for several hours.

- Advantages: This method allows for the introduction of various substituents on the thiazole ring, enabling structural diversity.

Use of Haloketones and Thiourea Derivatives (Hantzsch Synthesis Adaptation)

The classical Hantzsch synthesis, which condenses α-haloketones with thiourea or thioamides to form thiazole rings, can be adapted to prepare thiazole intermediates that are subsequently coupled with piperidine. This multistep process involves:

- Formation of the thiazole ring from haloketones and thiourea.

- Functionalization of the thiazole intermediate to allow nucleophilic substitution by piperidine.

- Final isolation of the dihydrochloride salt.

This approach is useful for synthesizing thiazole derivatives with additional functional groups but is more complex and time-consuming.

Conversion to Dihydrochloride Salt

The free base 3-(1,3-thiazol-2-yl)piperidine is typically converted to its dihydrochloride salt to improve solubility and stability. This is achieved by:

- Dissolving the free base in a suitable solvent (e.g., ethanol).

- Adding an excess of hydrochloric acid (HCl) solution.

- Precipitation of the dihydrochloride salt as a solid.

- Filtration and drying under vacuum.

This step is crucial for obtaining a stable, crystalline form suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Type | Conditions | Key Features | Yield & Purity Notes |

|---|---|---|---|---|---|

| 1 | Piperidine + 2-Bromothiazole | Nucleophilic substitution | DMF/DMSO, reflux, base catalyst | Direct coupling, simple purification | Good yield, high purity |

| 2 | Dihydrothiazolone + Piperidine | Condensation in alkaline medium | Aqueous sodium carbonate, glycine catalyst, mild heating | Allows structural variation | Moderate to good yield |

| 3 | α-Haloketones + Thiourea → Thiazole intermediate + Piperidine | Hantzsch synthesis + substitution | Multi-step, various solvents and temperatures | Complex, versatile for derivatives | Variable yield, requires purification |

| 4 | Free base 3-(1,3-thiazol-2-yl)piperidine + HCl | Salt formation | Ethanol solvent, HCl addition | Produces stable dihydrochloride salt | High purity, crystalline product |

Research Findings and Optimization Notes

- Reactions carried out in aqueous media with sodium carbonate and glycine as a bifunctional catalyst have shown improved selectivity and yields in related thiazole-piperidine derivatives.

- Temperature control is critical, with reactions typically performed at the solvent boiling point to balance reaction rate and product stability.

- Purification often involves acid-base extraction and recrystallization from alcohols to obtain the dihydrochloride salt in pure form.

- Spectroscopic analysis (NMR, IR) confirms the formation of the thiazole-piperidine bond and the presence of the dihydrochloride salt.

- The choice of halogenated thiazole starting material (e.g., 2-bromothiazole) significantly affects the reaction efficiency and yield.

This detailed review of preparation methods for 3-(1,3-thiazol-2-yl)piperidine dihydrochloride highlights the main synthetic routes, reaction conditions, and purification strategies, supported by experimental data and literature precedents. The nucleophilic substitution of 2-bromothiazole with piperidine followed by acidification to the dihydrochloride salt remains the most direct and widely used method, while alternative condensation and Hantzsch-based approaches offer versatility for derivative synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-thiazol-2-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with thiazole precursors. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology can identify critical factors and interactions . Computational pre-screening of reaction pathways (e.g., quantum chemical calculations) can reduce trial-and-error approaches . Purification may require recrystallization or column chromatography, with solvent selection guided by polarity indices.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify the piperidine-thiazole linkage and dihydrochloride salt formation.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemical details.

- HPLC with UV/Vis detection to assess purity, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE). Waste must be segregated into halogenated organic containers due to the thiazole and chloride content. Conduct a risk assessment for reactivity with strong oxidizers or bases. Documented training on emergency procedures (e.g., spill containment) is mandatory .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., nucleophilic thiazole nitrogen).

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors).

- Combine with machine learning models trained on analogous piperidine-thiazole systems to predict pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Conduct meta-analysis of literature data, controlling for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and solvent effects.

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Cross-reference with structural analogs (e.g., 4-(phenylthio)piperidine derivatives) to identify structure-activity relationships (SAR) .

Q. How can advanced separation technologies improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Implement membrane separation or continuous-flow reactors to enhance yield and reduce byproducts.

- Optimize solid-phase extraction (SPE) protocols for intermediate purification, leveraging hydrophobicity differences between piperidine and thiazole moieties.

- Apply process analytical technology (PAT) for real-time monitoring of reaction progression (e.g., in-situ FTIR) .

Q. What experimental frameworks assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.

- Evaluate photostability via ICH Q1B guidelines , exposing samples to UV-Vis light and monitoring degradation products.

- Perform kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。